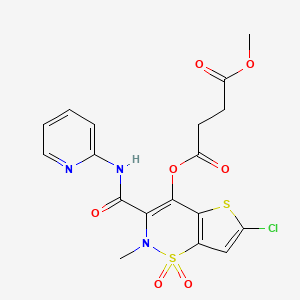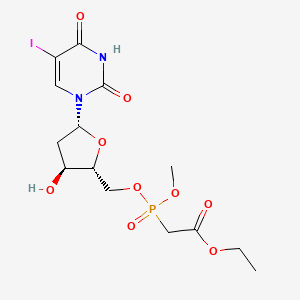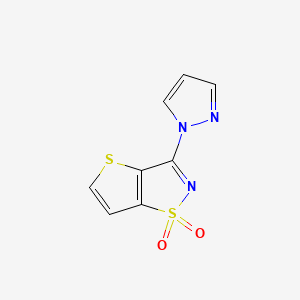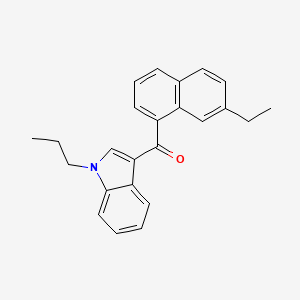
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is a synthetic compound with the molecular formula C24H23NO. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is known for its complex structure, which includes a naphthalene ring and an indole ring, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl and 1-propyl-1H-indol-3-yl groups under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: It has potential therapeutic applications, such as pain management and anti-inflammatory effects, although more research is needed to fully understand its benefits and risks.
Industry: This compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids and influencing pathways related to pain, mood, and appetite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenyl(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with a similar structure but different side chains.
1-Naphthalenyl(1-butyl-1H-indol-3-yl)methanone: Similar in structure but with a butyl group instead of a propyl group
Uniqueness
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific combination of the naphthalene and indole rings, along with the ethyl and propyl side chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
824960-57-8 |
|---|---|
Molekularformel |
C24H23NO |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(7-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-14-25-16-22(19-9-5-6-11-23(19)25)24(26)20-10-7-8-18-13-12-17(4-2)15-21(18)20/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
KRWLDGSOXOZAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



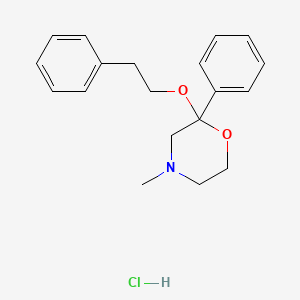
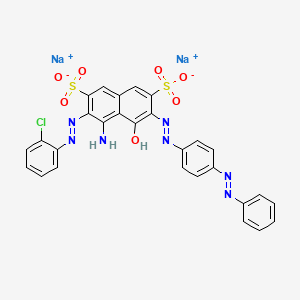
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
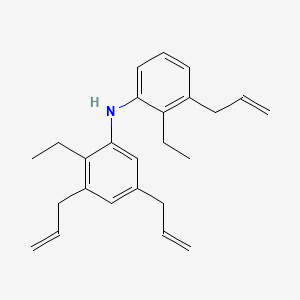

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)

